molecular formula C12H12N4O5 B2949714 Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899751-34-9

Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No. B2949714
CAS RN: 899751-34-9
M. Wt: 292.251
InChI Key: HWHLRQVKYOCHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a purine derivative that exhibits a unique chemical structure, making it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The exact mechanism of action of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various animal models of inflammation. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to administer in vivo.

Future Directions

The potential applications of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate are vast and varied. Some of the future directions for research in this area include:
1. Exploring the potential of this compound as a therapeutic agent for various inflammatory diseases, such as arthritis and asthma.
2. Investigating the mechanism of action of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate to gain a better understanding of its anti-inflammatory and antioxidant effects.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Studying the safety and toxicity profile of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate in animal models to determine its potential for clinical use.
Conclusion:
Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a promising compound that exhibits potent anti-inflammatory and antioxidant properties. Its unique chemical structure and potential therapeutic applications make it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications. Further research in this area is necessary to fully understand the potential of this compound and its role in the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves a multi-step process that includes the condensation of 2,4,7-trimethyl-1,3-dioxopurine with ethyl oxalyl chloride, followed by the reaction with methylamine and acetic anhydride. The final product is obtained by the hydrolysis of the resulting ester.

Scientific Research Applications

Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.

properties

IUPAC Name

methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-6-4-15-8-9(13-11(15)21-6)14(2)12(19)16(10(8)18)5-7(17)20-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHLRQVKYOCHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1,7-dimethyl-2,4-dioxo-1,4-dihydro[1,3]oxazolo[2,3-f]purin-3(2H)-yl)acetate

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